5-(2,3-Difluorophenyl)-5-oxovaleric acid
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Overview
Description
5-(2,3-Difluorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a difluorophenyl group attached to a valeric acid backbone
Scientific Research Applications
5-(2,3-Difluorophenyl)-5-oxovaleric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluorobenzene derivatives as starting materials, which undergo a series of reactions including halogenation, oxidation, and coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of 5-(2,3-Difluorophenyl)-5-oxovaleric acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions produce alcohols .
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The valeric acid backbone may also play a role in the compound’s overall activity by influencing its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2,3-Difluorophenyl)-5-oxovaleric acid include:
- 5-(2,3-Difluorophenyl)-5-oxopentanoic acid
- 5-(2,3-Difluorophenyl)-5-oxobutanoic acid
- 5-(2,3-Difluorophenyl)-5-oxopropanoic acid
Uniqueness
The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
5-(2,3-difluorophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-4-1-3-7(11(8)13)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXZFMQBCGRRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645326 |
Source
|
Record name | 5-(2,3-Difluorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-13-7 |
Source
|
Record name | 2,3-Difluoro-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,3-Difluorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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